Cas no 2326413-71-0 (tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate)

tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- cis-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- TERT-BUTYL (3R,4R)-3-HYDROXY-4-METHYLPIPERIDINE-1-CARBOXYLATE
- cis-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester
- (3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester
- (3R,4R)-1-Boc-3-hydroxy-4-methylpiperidine
- P18687
- t-Butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
- (3R,4R)-tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate
- AS-70356
- CS-0038612
- CS-0437256
- tert-butyl(3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
- 2326413-71-0
- SCHEMBL737216
- 955028-75-8
- rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
- AKOS027255330
- EN300-269117
- MFCD30080750
- tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
-
- MDL: MFCD18791215
- インチ: 1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
- InChIKey: ADHBFIMXBSFQLJ-BDAKNGLRSA-N
- ほほえんだ: O[C@H]1CN(C(=O)OC(C)(C)C)CC[C@H]1C
計算された属性
- せいみつぶんしりょう: 215.15214353g/mol
- どういたいしつりょう: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 49.8
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1130158-250mg |
(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |
2326413-71-0 | 95% | 250mg |
$610 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB1017-500MG |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
2326413-71-0 | 97% | 500MG |
¥ 6,745.00 | 2023-03-30 | |
eNovation Chemicals LLC | Y1130158-100mg |
(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |
2326413-71-0 | 95% | 100mg |
$370 | 2024-07-28 | |
eNovation Chemicals LLC | D587348-250MG |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
2326413-71-0 | 97% | 250mg |
$540 | 2024-07-21 | |
Enamine | EN300-269117-2.5g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
2326413-71-0 | 95.0% | 2.5g |
$1287.0 | 2025-03-20 | |
Enamine | EN300-269117-0.1g |
rac-tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
2326413-71-0 | 95.0% | 0.1g |
$578.0 | 2025-03-20 | |
Ambeed | A711125-100mg |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate |
2326413-71-0 | 97% | 100mg |
$282.0 | 2024-04-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-500mg |
(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |
2326413-71-0 | 98% | 500mg |
¥8726.45 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-100mg |
(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |
2326413-71-0 | 98% | 100mg |
¥2841.78 | 2024-04-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1663-5g |
(3R,4R)-3-Hydroxy-4-methyl-piperidine-1-carboxylic acid tert-butyl ester |
2326413-71-0 | 98% | 5g |
¥60158.31 | 2024-04-18 |
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylateに関する追加情報
Introduction to tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate (CAS No. 2326413-71-0)
The compound tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate, identified by the CAS number 2326413-71-0, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This piperidine derivative exhibits a unique structural configuration, featuring a tert-butyl group at the N1 position and a hydroxyl group at the C3 position, along with a methyl group at the C4 position. Such structural features make it a promising candidate for further exploration in medicinal chemistry, particularly in the development of novel therapeutic agents.
The significance of this compound lies in its potential applications as an intermediate in the synthesis of bioactive molecules. Piperidine derivatives are well-known for their role in pharmaceuticals due to their ability to mimic natural amino acid structures and interact with biological targets. The specific stereochemistry of (3R,4R)-configuration enhances its binding affinity to certain enzymes and receptors, making it a valuable scaffold for drug design. Recent studies have highlighted the importance of chiral piperidine derivatives in modulating enzyme activity, particularly in the context of metabolic disorders and neurodegenerative diseases.
In recent years, there has been growing interest in the development of pharmacological agents that target central nervous system (CNS) disorders. The structural motif of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate aligns well with this trend, as it possesses properties that could facilitate penetration across the blood-brain barrier. This characteristic is crucial for CNS-targeted therapies, where efficient delivery to neural tissues is essential for therapeutic efficacy. Preliminary computational studies suggest that this compound may exhibit favorable pharmacokinetic properties, including adequate solubility and metabolic stability.
Moreover, the hydroxyl group at the C3 position provides a site for further functionalization, allowing chemists to modify the molecule's properties to enhance its biological activity. This flexibility makes it an attractive building block for structure-activity relationship (SAR) studies. Researchers have been exploring its potential as a precursor for more complex molecules that could interact with specific therapeutic targets. For instance, modifications at the N1 and C4 positions could lead to derivatives with enhanced binding affinity to enzymes such as kinases or proteases, which are implicated in various diseases.
One of the most exciting aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that chiral piperidine derivatives may serve as lead compounds for drugs targeting inflammation and oxidative stress-related conditions. The tert-butyl group contributes to steric hindrance, which can optimize binding interactions with biological macromolecules. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, further enhancing molecular recognition.
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate presents both challenges and opportunities. While the stereochemistry demands precise synthetic methodologies to ensure high enantiomeric purity, modern techniques such as asymmetric catalysis have made significant strides in facilitating such syntheses. Advances in chiral resolution and catalytic asymmetric synthesis have enabled researchers to produce enantiomerically pure forms of complex molecules like this one with greater ease than ever before.
In conclusion, tert-butyl (3R,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate represents a fascinating compound with diverse potential applications in pharmaceutical research. Its unique structural features and stereochemical configuration make it a valuable scaffold for drug discovery efforts aimed at treating neurological and metabolic disorders. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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